lanatoside C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibiting Cancer Cell Growth and Inducing Apoptosis

Studies have shown that Lanatoside C can inhibit the growth and proliferation of various cancer cell lines, including those from glioblastoma, gastric cancer, colorectal cancer, liver cancer, and cholangiocarcinoma [, , ]. This anti-cancer effect appears to be mediated through the induction of apoptosis, a form of programmed cell death [, , ]. Lanatoside C disrupts cancer cell growth by impacting multiple signaling pathways, including those involving MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR [].

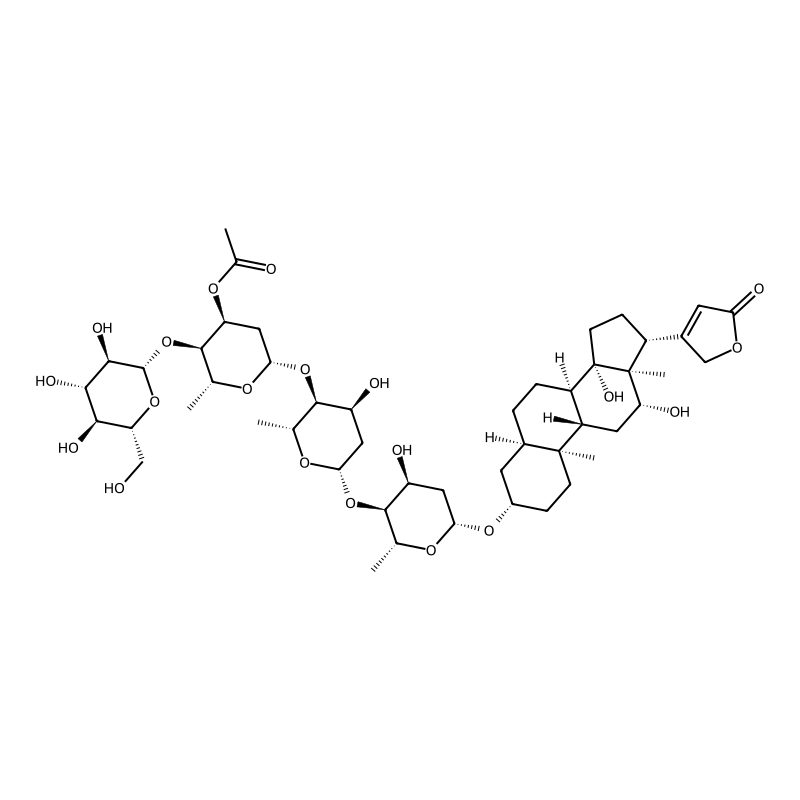

Lanatoside C, also known as isolanid, is a cardiac glycoside primarily derived from the plant Digitalis lanata. It is characterized by its complex structure, which includes four monosaccharides (glucose, 3-acetyldigitoxose, and two digitoxoses) linked to an aglycon known as digoxigenin. With the chemical formula and a molar mass of approximately , lanatoside C is utilized in the treatment of various cardiac conditions, notably congestive heart failure and arrhythmias such as atrial fibrillation and paroxysmal supraventricular tachycardia. The compound can be administered orally or intravenously and is available in generic formulations across multiple countries .

Lanatoside C exhibits significant biological activity through its interaction with various cellular components. It primarily acts by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular sodium levels. This increase subsequently enhances calcium influx via sodium-calcium exchange mechanisms, resulting in improved myocardial contractility. Additionally, recent studies have demonstrated that lanatoside C can induce apoptosis in cancer cells through mitochondrial dysfunction and activation of specific signaling pathways, including protein kinase C delta (PKCδ) and reactive oxygen species (ROS) generation .

The biological activity of lanatoside C extends beyond its cardiotonic effects. Research has shown that it can decelerate cell proliferation and induce apoptosis in various cancer cell lines, including cholangiocarcinoma and hepatocellular carcinoma. The mechanism involves downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax. The compound activates caspases, which are crucial for the apoptotic process, and alters mitochondrial membrane potential, leading to cell death . Furthermore, lanatoside C has been found to negatively regulate the AKT/mTOR pathway, contributing to its anticancer effects .

Lanatoside C can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction typically involves isolating the compound from Digitalis lanata using solvent extraction techniques followed by purification processes like high-performance liquid chromatography (HPLC). Chemical synthesis may involve glycosylation reactions where monosaccharides are attached to the aglycon digoxigenin under controlled conditions to yield lanatoside C .

The primary applications of lanatoside C lie in its use as a therapeutic agent for heart-related conditions. It is indicated for managing congestive heart failure and certain types of arrhythmias due to its positive inotropic effects. Additionally, its emerging role as an anticancer agent highlights its potential use in oncology, particularly for treating specific cancers like cholangiocarcinoma .

Lanatoside C interacts with several drugs and compounds that can affect its pharmacokinetics. For instance, cholestyramine has been reported to decrease the absorption of lanatoside C, potentially leading to reduced serum concentrations and therapeutic efficacy. Understanding these interactions is crucial for optimizing treatment regimens involving lanatoside C . Furthermore, studies have indicated that antioxidants like N-acetyl-L-cysteine can mitigate some of the apoptotic effects induced by lanatoside C in cancer cells, suggesting a complex interplay between oxidative stress and its biological activity .

Lanatoside C belongs to a class of compounds known as cardiac glycosides. Other similar compounds include:

- Digoxin: A widely used cardiac glycoside with similar mechanisms but differing pharmacokinetics.

- Lanatoside A: Another cardiac glycoside derived from Digitalis lanata, known for its therapeutic effects on heart conditions.

- Gitoxin: A potent cardiac glycoside with a structure closely related to lanatoside C.

Comparison TableCompound Main Use Unique Features Lanatoside C Cardiac arrhythmias, heart failure Induces apoptosis in cancer cells Digoxin Heart failure More commonly prescribed; well-studied Lanatoside A Cardiac conditions Similar structure; less potent than Lanatoside C Gitoxin Cardiac conditions Higher toxicity; used less frequently

| Compound | Main Use | Unique Features |

|---|---|---|

| Lanatoside C | Cardiac arrhythmias, heart failure | Induces apoptosis in cancer cells |

| Digoxin | Heart failure | More commonly prescribed; well-studied |

| Lanatoside A | Cardiac conditions | Similar structure; less potent than Lanatoside C |

| Gitoxin | Cardiac conditions | Higher toxicity; used less frequently |

Lanatoside C's unique ability to induce apoptosis in cancer cells distinguishes it from other cardiac glycosides, which primarily focus on cardiovascular applications without significant anticancer properties .

Extraction Methodologies

Solvent-Based Partitioning Techniques

Solvent-based partitioning constitutes the foundational approach for lanatoside C extraction from plant matrices, particularly from Digitalis lanata. The selection of appropriate solvent systems critically influences both extraction efficiency and subsequent purification steps [1] [2]. Water and aqueous alcoholic solutions have demonstrated superior extraction capabilities compared to conventional methodologies, achieving complete extraction and quantitative determination within 30 minutes [1] [2].

The chloroform extraction protocol represents a well-established technique for cardiac glycoside isolation. This method involves initial grinding of dried Digitalis lanata leaves with sodium chloride, followed by water treatment and subsequent chloroform extraction [3]. The process yields a concentrated extract containing lanatoside C and related metabolites, which can be further processed through evaporation and ether treatment to obtain purified fractions [3].

Methanol-based extraction systems, particularly 70% aqueous methanol, have proven optimal for plant material processing [4]. This approach employs sonication at room temperature, providing efficient cell wall disruption and metabolite release while maintaining compound integrity [4]. The method demonstrates superior performance when combined with reversed-phase solid-phase extraction cleanup procedures for pigment removal [4].

Advanced partitioning techniques utilize dichloromethane-methanol-water systems with varying ratios to achieve selective separation of lanatoside C from complex mixtures [5]. These multi-component systems enable precise control over compound polarity and facilitate targeted extraction of specific cardiac glycosides based on their physicochemical properties [5].

| Extraction Method | Yield Efficiency | Time Required | Purity Achieved |

|---|---|---|---|

| Water or Aqueous Alcohols [1] [2] | Better than previous methods | <30 min | Moderate |

| Chloroform Extraction [3] | High for glycoside mixtures | 2-4 hours | High |

| Methanol (70% v/v) [4] | Optimal for plant material | Room temperature sonication | Good after cleanup |

| Dichloromethane-Methanol-Water [5] | Effective for partitioning | Variable | Good separation |

Chromatographic Purification Protocols

Chromatographic purification represents the cornerstone of lanatoside C isolation, providing the resolution necessary to separate this compound from structurally related cardiac glycosides. High-performance liquid chromatography employing reversed-phase columns has emerged as the predominant technique for both analytical and preparative applications [6] [7].

Sep-Pak C18 cartridge systems provide rapid and efficient cleanup of crude extracts, effectively removing interfering pigments and matrix components while maintaining quantitative recovery of lanatoside C [8]. These solid-phase extraction protocols demonstrate excellent compatibility with subsequent analytical procedures and significantly enhance method sensitivity [8].

Reversed-phase chromatography utilizing C18 stationary phases achieves baseline separation of lanatoside C from co-extracted cardiac glycosides including digoxin, digitoxin, and related metabolites [6] [4]. The elution sequence follows predictable patterns based on compound polarity, with lanatoside C typically eluting before digoxin and other less polar glycosides [9].

Polymeric resin adsorption systems offer environmentally favorable alternatives to traditional solvent-intensive methods [9]. These systems employ non-polar, large-pored resins for compound adsorption from aqueous solutions, followed by controlled desorption using water-solvent mixtures [9]. The technique enables simultaneous separation and enrichment of cardiac glycoside mixtures while minimizing hazardous solvent consumption [9].

Advanced gradient elution protocols employ systematic variation of mobile phase composition to achieve optimal resolution of complex cardiac glycoside mixtures [10]. These methods utilize sequential application of different acetonitrile-water-methanol combinations to separate impurities and achieve pharmaceutical-grade purity standards [10].

Crystallization Optimization Strategies

Crystallization optimization represents a critical aspect of lanatoside C purification, directly influencing both compound purity and analytical suitability. Ethanol recrystallization with active charcoal treatment provides a reliable method for obtaining pure lanatoside C crystals with consistent pharmaceutical quality [9]. This approach involves dissolution of crude material in ethanol, charcoal treatment for impurity removal, and controlled crystallization through temperature manipulation [9].

Methanol crystallization systems utilize controlled water addition to induce crystallization initiation [3]. The process begins with dissolution in methanol followed by gradual water addition until nucleation occurs [3]. Repeated crystallization cycles using this approach consistently yield pharmaceutical-grade lanatoside C without requiring additional purification steps [3].

Template-assisted crystallization employs silica particles to enhance nucleation rates and control crystal morphology [11]. This technique demonstrates faster crystallization kinetics and improved crystal quality compared to conventional approaches [11]. The presence of template surfaces provides favorable nucleation sites, resulting in more uniform crystal size distributions [11].

Vapor diffusion methods enable precise control over crystallization conditions through gradual solvent composition changes [12]. These techniques utilize controlled evaporation or diffusion processes to achieve optimal supersaturation levels for high-quality crystal formation [12]. The approach proves particularly effective for obtaining crystals suitable for X-ray diffraction studies [12].

| Crystallization Strategy | Solvent System | Temperature (°C) | Crystal Quality |

|---|---|---|---|

| Ethanol Recrystallization [9] | Ethanol + Active Charcoal | Room temperature | Pure compound |

| Methanol Crystallization [3] | Methanol with water addition | Room temperature | Crystalline form |

| Template-Assisted Growth [11] | Silica particle templates | 20-50 | Enhanced nucleation |

| Vapor Diffusion Method [12] | Organic/aqueous gradients | 4-25 | Controlled morphology |

Structural Elucidation Techniques

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides definitive molecular characterization of lanatoside C through accurate mass determination and structural fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode generates abundant [M + NH₄]⁺ ions at m/z 1002, providing the primary analytical signal for compound identification [13]. The formation of ammonium adducts proves more abundant than protonated molecular ions, offering superior sensitivity for trace-level detection [13].

Tandem mass spectrometry employing collision-induced dissociation (CID) reveals characteristic fragmentation patterns essential for structural confirmation [14] [15]. Under mild CID conditions, the [M + NH₄]⁺ ion undergoes sequential loss of sugar units while the steroid aglycone experiences stepwise elimination of hydroxyl groups [16]. These fragmentation pathways provide definitive structural information for compound identification and purity assessment [16].

High-resolution Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry achieves exceptional mass accuracy enabling molecular formula determination from accurate mass measurements [17]. The technique provides sub-ppm mass accuracy essential for distinguishing lanatoside C from structurally related isomers and metabolites [17]. Extended mass range capabilities facilitate analysis of intact molecular ions and complex fragmentation products [17].

Selected reaction monitoring (SRM) methodologies utilizing triple quadrupole mass spectrometers achieve exceptional sensitivity for lanatoside C quantification in biological matrices [14] [15]. This approach monitors specific precursor-to-product ion transitions, providing both selectivity and sensitivity superior to conventional selected ion monitoring techniques [14] [15]. Detection limits in the sub-nanogram per milliliter range make this technique suitable for pharmacokinetic and bioanalytical applications [14] [15].

Ionspray mass spectrometry coupled with high-performance liquid chromatography (HPLC-ISP-MS) provides routine analytical capabilities for lanatoside C determination in complex matrices [13]. The method achieves detection limits of 0.60 ng/mL for lanatoside C, demonstrating superior specificity compared to radioimmunoassay techniques while maintaining practical analytical throughput [13].

| MS Technique | Primary Ion | Detection Limit | Mass Range (m/z) |

|---|---|---|---|

| ESI-MS (Positive) [13] | [M + NH₄]⁺ | 0.60 ng/mL | 985-1002 |

| HPLC-ISP-MS [13] | [M + NH₄]⁺ | 0.15-0.60 ng/mL | 985-1002 |

| LC-MS/MS (SRM) [14] [15] | Precursor → Product | Sub-ng/mL | 200-1000 |

| High-Resolution MS [17] | Molecular ion accurate mass | pg levels | 200-3000 |

Multidimensional Nuclear Magnetic Resonance Characterization

Multidimensional nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of lanatoside C through detailed analysis of molecular connectivity and spatial relationships. One-dimensional ¹H NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) reveals characteristic proton resonances corresponding to the steroid aglycone and sugar substituents [18]. Chemical shift assignments enable identification of hydroxyl groups, methyl substituents, and anomeric protons essential for structural verification [18].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides definitive carbon framework characterization through analysis of chemical shifts and multiplicity patterns [18]. The technique reveals all carbon environments within the molecular structure, including quaternary carbons invisible to proton NMR [18]. Supporting information from ¹³C NMR spectra enables complete structural assignment and verification of synthetic modifications [18].

Two-dimensional correlation spectroscopy (2D COSY) establishes proton-proton coupling relationships essential for determining molecular connectivity patterns [19]. These experiments reveal scalar coupling interactions between adjacent protons, enabling assignment of complex multipicity patterns and stereochemical relationships [19]. COSY spectra prove particularly valuable for analyzing the sugar components of lanatoside C [19].

Heteronuclear single quantum coherence (2D HSQC) spectroscopy provides direct correlation between carbon and proton resonances, facilitating rapid assignment of ¹³C NMR signals [19]. This technique proves essential for complex molecules like lanatoside C where overlapping proton signals complicate conventional assignment strategies [19]. HSQC spectra enable confident identification of each carbon-proton pair within the molecular structure [19].

Total correlation spectroscopy (2D TOCSY) reveals extended spin system connectivity through analysis of both direct and relay coupling pathways [19]. These experiments identify complete spin systems corresponding to individual sugar units and steroid ring systems [19]. TOCSY spectra provide crucial information for understanding the complete molecular architecture of lanatoside C [19].

Quantitative two-dimensional NMR approaches enable direct concentration determination without requiring individual reference standards for each component [19]. For uniformly ¹³C-labeled metabolites, 2D ¹³C-¹³C constant-time TOCSY spectra provide quantitative information based on computed peak integrals [19]. This approach proves particularly valuable for complex mixtures where conventional quantification methods prove inadequate [19].

| NMR Type | Frequency (MHz) | Solvent | Key Information |

|---|---|---|---|

| ¹H NMR [18] | 400-600 | DMSO-d₆, CDCl₃ | Proton assignments |

| ¹³C NMR [18] | 100-150 | DMSO-d₆, CDCl₃ | Carbon framework |

| 2D COSY [19] | 400-600 | DMSO-d₆ | Proton-proton coupling |

| 2D HSQC [19] | 400-600 | DMSO-d₆ | Carbon-proton correlation |

| 2D TOCSY [19] | 400-600 | D₂O, DMSO-d₆ | Spin system connectivity |

X-Ray Diffraction Studies

X-ray diffraction analysis provides the ultimate structural verification for lanatoside C through determination of three-dimensional molecular architecture and crystal packing arrangements. Single crystal X-ray diffraction requires high-quality crystals with minimum dimensions of 0.1 mm for adequate diffraction data collection [20]. Crystal preparation involves careful optimization of crystallization conditions to achieve suitable crystal size and quality [20].

Data collection protocols employ modern CCD or CMOS detectors coupled with high-intensity X-ray sources, typically utilizing copper Kα radiation (λ = 1.54178 Å) or molybdenum Kα radiation [21]. Diffraction experiments require low-temperature conditions (typically 100-296 K) to minimize thermal motion and enhance diffraction quality [22]. Complete data sets require rotation of the crystal through sufficient angular ranges to achieve high completeness and redundancy [22].

Structure solution methodologies utilize direct methods or Patterson function analysis to determine initial atomic positions from diffraction intensities [20]. Modern computational approaches employ dual-space algorithms combining direct methods with density modification techniques [20]. Initial structure solutions require subsequent refinement using full-matrix least-squares procedures against observed structure factors [20].

Refinement procedures optimize atomic coordinates and thermal parameters to achieve best agreement between observed and calculated structure factors [20]. Quality indicators including R-factors, goodness-of-fit parameters, and residual electron density maps assess refinement quality [20]. Final structures typically achieve R-factors below 5% for high-quality data sets [22].

Molecular geometry analysis reveals precise bond lengths, bond angles, and torsion angles characterizing the lanatoside C molecular structure [20]. Intermolecular interaction analysis identifies hydrogen bonding patterns and van der Waals contacts stabilizing the crystal structure [20]. These geometric parameters provide definitive validation of proposed molecular structures and stereochemical assignments [20].

Crystal packing analysis reveals how individual lanatoside C molecules arrange within the crystal lattice [20]. Understanding packing interactions proves essential for interpreting physical properties such as solubility, stability, and polymorphic behavior [20]. Crystal structure information guides formulation development and quality control procedures [20].

Quantitative Analytical Frameworks

High-Performance Liquid Chromatography with Ultraviolet Detection Standardization Protocols

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the gold standard for lanatoside C quantitative analysis in pharmaceutical applications. Reversed-phase chromatography employing C18 stationary phases provides optimal separation efficiency for cardiac glycoside analysis [4] [23]. Column specifications typically include 75×4.6 mm internal diameter with 3.5 μm particle size, although longer columns (150×2.0 mm) with 4 μm particles prove equally effective [13] [4].

Mobile phase optimization utilizes gradient elution systems combining water and acetonitrile, both containing 0.1% formic acid for improved peak shape and ionization efficiency [6] [13]. Flow rates of 1.0 mL/min provide optimal balance between resolution and analysis time for standard applications, while reduced flow rates (0.2 mL/min) prove beneficial for high-sensitivity applications [13] [4]. Column temperature control at 20-25°C ensures reproducible retention times and peak shapes [4].

Detection wavelength selection at 220 nm provides maximum sensitivity for the butenolide ring characteristic of cardiac glycosides [24] [4]. This wavelength corresponds to the absorption maximum of the lactone chromophore present in all cardiac glycosides [24]. Photodiode array detection enables simultaneous monitoring at multiple wavelengths for peak purity assessment and spectral confirmation [4].

Method validation follows International Conference on Harmonisation (ICH) guidelines for analytical procedure validation [4]. Linearity assessment demonstrates correlation coefficients ≥0.9995 across concentration ranges of 0.8-500 ng/mL [16] [4]. Precision evaluation includes both repeatability and intermediate precision measurements, typically achieving relative standard deviations below 5% [4] [25].

Accuracy determination employs recovery studies using spiked samples at multiple concentration levels [25]. Recovery percentages between 85-115% demonstrate acceptable accuracy for pharmaceutical analysis [25]. Specificity assessment confirms baseline separation of lanatoside C from related impurities and degradation products [13] [4].

Robustness evaluation examines method performance under deliberately varied conditions including pH, temperature, and mobile phase composition changes [4]. Robust methods maintain acceptable performance across these parameter variations, ensuring reliable routine application [4]. System suitability testing establishes acceptance criteria for resolution, tailing factor, and theoretical plate count [4].

| Validation Parameter | HPLC-UV Specification | Reference |

|---|---|---|

| Linearity Range | 0.8-500 ng/mL | [24] [16] [4] |

| Correlation Coefficient (R²) | ≥0.9995 | [4] [25] |

| Limit of Detection (LOD) | 15 ng (5 μL injection) | [24] [13] |

| Limit of Quantification (LOQ) | 0.09-0.45 ng/mL | [16] [13] |

| Precision (RSD %) | <5% | [4] [25] |

| Accuracy (Recovery %) | 85-115% | [25] |

Limit of Detection Thresholds

Limit of detection determination represents a critical aspect of analytical method validation, establishing the minimum concentration reliably distinguishable from background noise. Classical approaches based on signal-to-noise ratios typically define detection limits as concentrations producing signals three times the baseline noise level [26]. For lanatoside C analysis by HPLC-UV, detection limits of 15 ng per 5 μL injection represent practical sensitivity thresholds for pharmaceutical applications [24].

Modern statistical approaches employ more rigorous methodologies for detection limit determination, incorporating both Type I and Type II statistical errors [26]. The limit of blank (LoB) defines the highest concentration expected in blank samples, calculated as the 95th percentile of blank measurements [26]. The limit of detection represents the lowest concentration likely to exceed the LoB, estimated using the formula: LoD = LoB + cβ × SDS, where SDS represents the analytical standard deviation of low-concentration samples [26].

Mass spectrometry-based detection achieves substantially lower detection limits compared to UV detection [13]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using selected reaction monitoring provides detection limits in the range of 0.15-0.60 ng/mL for lanatoside C in biological matrices [13]. These enhanced sensitivity levels prove essential for pharmacokinetic studies and bioanalytical applications [13].

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode demonstrates exceptional sensitivity for lanatoside C detection through formation of abundant ammonium adduct ions [13]. The [M + NH₄]⁺ ion at m/z 1002 provides the primary analytical response, offering superior sensitivity compared to protonated molecular ions [13]. Optimized ion source conditions including spray voltage, capillary temperature, and gas flow rates maximize sensitivity [13].

Sample matrix effects significantly influence detection limits in biological applications [14] [15]. Selected reaction monitoring (SRM) methodologies demonstrate superior performance in complex matrices compared to selected ion monitoring (SIM) approaches [14] [15]. SRM achieves lower detection limits with biological samples while maintaining equivalent performance with pure standards [14] [15].

Pulsed amperometric detection (PAD) coupled with reversed-phase HPLC provides alternative high-sensitivity detection for cardiac glycosides [27]. This electrochemical detection approach achieves exceptional sensitivity for compounds containing reducible functional groups [27]. PAD detection proves particularly valuable for complex matrices where mass spectrometry may suffer from ionization suppression [27].

Radioimmunoassay techniques achieve detection limits in the low nanogram per milliliter range for lanatoside C in serum samples [28]. Therapeutic concentrations typically range from 2.32±1.08 ng/mL in non-toxic patients to 6.99±2.00 ng/mL in patients exhibiting digitalis toxicity [28]. These concentration ranges establish the sensitivity requirements for clinical analytical methods [28].

| Detection Method | Limit of Detection | Matrix | Reference |

|---|---|---|---|

| HPLC-UV | 15 ng (5 μL injection) | Standard solutions | [24] |

| LC-MS/MS | 0.15-0.60 ng/mL | Biological samples | [13] |

| ESI-MS | Sub-ng/mL | Plasma/urine | [14] [15] |

| Radioimmunoassay | 0.05 μg/mL | Serum | [29] |

| Pulsed Amperometry | ng/mL range | Plant extracts | [27] |

Advanced analytical paradigms for lanatoside C continue evolving through integration of multiple complementary techniques. Modern approaches combine high-resolution mass spectrometry with multidimensional chromatography for comprehensive compound characterization. These integrated methodologies provide the analytical foundation essential for pharmaceutical development, quality control, and bioanalytical applications involving this structurally complex cardiac glycoside.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H301 (95.35%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (93.02%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (93.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C01 - Cardiac therapy

C01A - Cardiac glycosides

C01AA - Digitalis glycosides

C01AA06 - Lanatoside C

KEGG Target based Classification of Drugs

Hydrolases (EC3)

ATPase [EC:3.6.3.-]

ATP1A [HSA:476 477 478 480] [KO:K01539]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Durmaz I, Guven EB, Ersahin T, Ozturk M, Calis I, Cetin-Atalay R. Liver cancer cells are sensitive to Lanatoside C induced cell death independent of their PTEN status. Phytomedicine. 2016 Jan 15;23(1):42-51. doi: 10.1016/j.phymed.2015.11.012. Epub 2015 Dec 12. PubMed PMID: 26902406.

3: Shi H, Mao X, Zhong Y, Liu Y, Zhao X, Yu K, Zhu R, Wei Y, Zhu J, Sun H, Mao Y, Zeng Q. Lanatoside C Promotes Foam Cell Formation and Atherosclerosis. Sci Rep. 2016 Jan 29;6:20154. doi: 10.1038/srep20154. PubMed PMID: 26821916; PubMed Central PMCID: PMC4731744.

4: Kang MA, Kim MS, Kim W, Um JH, Shin YJ, Song JY, Jeong JH. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair. Oncotarget. 2016 Feb 2;7(5):6074-87. doi: 10.18632/oncotarget.6832. PubMed PMID: 26756216; PubMed Central PMCID: PMC4868741.

5: Crommentuijn MH, Maguire CA, Niers JM, Vandertop WP, Badr CE, Würdinger T, Tannous BA. Intracranial AAV-sTRAIL combined with lanatoside C prolongs survival in an orthotopic xenograft mouse model of invasive glioblastoma. Mol Oncol. 2016 Apr;10(4):625-34. doi: 10.1016/j.molonc.2015.11.011. Epub 2015 Dec 11. PubMed PMID: 26708508; PubMed Central PMCID: PMC4826802.

6: Wang W, Liu H, Yang J, Shen Y. Acute Pulmonary Edema After Cranioplasty. J Neurosurg Anesthesiol. 2016 Jan;28(1):84. doi: 10.1097/ANA.0000000000000197. PubMed PMID: 26083423.

7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.

8: Cheung YY, Chen KC, Chen H, Seng EK, Chu JJ. Antiviral activity of lanatoside C against dengue virus infection. Antiviral Res. 2014 Nov;111:93-9. doi: 10.1016/j.antiviral.2014.09.007. Epub 2014 Sep 22. PubMed PMID: 25251726.

9: Aparna V, Dineshkumar K, Mohanalakshmi N, Velmurugan D, Hopper W. Identification of natural compound inhibitors for multidrug efflux pumps of Escherichia coli and Pseudomonas aeruginosa using in silico high-throughput virtual screening and in vitro validation. PLoS One. 2014 Jul 15;9(7):e101840. doi: 10.1371/journal.pone.0101840. eCollection 2014. PubMed PMID: 25025665; PubMed Central PMCID: PMC4099075.

10: Cingoz GS, Verma SK, Gurel E. Hydrogen peroxide-induced antioxidant activities and cardiotonic glycoside accumulation in callus cultures of endemic Digitalis species. Plant Physiol Biochem. 2014 Sep;82:89-94. doi: 10.1016/j.plaphy.2014.05.008. Epub 2014 May 28. PubMed PMID: 24915111.

11: Teng J, Hejazi S, Badr CE, Tannous BA. Systemic anticancer neural stem cells in combination with a cardiac glycoside for glioblastoma therapy. Stem Cells. 2014 Aug;32(8):2021-32. doi: 10.1002/stem.1727. Erratum in: Stem Cells. 2016 Jan;34(1):252. PubMed PMID: 24801379; PubMed Central PMCID: PMC4454401.

12: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Protein-protein interaction network analysis in chronic obstructive pulmonary disease. Lung. 2014 Feb;192(1):87-93. doi: 10.1007/s00408-013-9509-x. Epub 2013 Nov 17. Retraction in: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Lung. 2015 Oct;193(5):869. PubMed PMID: 24241792.

13: Sahin G, Verma SK, Gurel E. Calcium and magnesium elimination enhances accumulation of cardenolides in callus cultures of endemic Digitalis species of Turkey. Plant Physiol Biochem. 2013 Dec;73:139-43. doi: 10.1016/j.plaphy.2013.09.007. Epub 2013 Sep 24. PubMed PMID: 24095920.

14: Ueda Y, Mishiro K, Yoshida K, Furuta T, Kawabata T. Regioselective diversification of a cardiac glycoside, lanatoside C, by organocatalysis. J Org Chem. 2012 Sep 21;77(18):7850-7. Epub 2012 Sep 4. PubMed PMID: 22870937.

15: Badr CE, Wurdinger T, Nilsson J, Niers JM, Whalen M, Degterev A, Tannous BA. Lanatoside C sensitizes glioblastoma cells to tumor necrosis factor-related apoptosis-inducing ligand and induces an alternative cell death pathway. Neuro Oncol. 2011 Nov;13(11):1213-24. doi: 10.1093/neuonc/nor067. Epub 2011 Jul 13. PubMed PMID: 21757445; PubMed Central PMCID: PMC3199161.

16: Roscani MG, Zanati SG, Magalhães CG, Borges VT, Matsubara BB. Digitalis-like induced arrhythmia in a patient with rheumatic mitral regurgitation complicated by preeclampsia. Hypertens Pregnancy. 2010 Jan;29(2):148-52. doi: 10.3109/10641950902928571. PubMed PMID: 19891530.

17: Pellati F, Bruni R, Bellardi MG, Bertaccini A, Benvenuti S. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata. J Chromatogr A. 2009 Apr 10;1216(15):3260-9. doi: 10.1016/j.chroma.2009.02.042. Epub 2009 Feb 21. PubMed PMID: 19268961.

18: Guillarme D, Grata E, Glauser G, Wolfender JL, Veuthey JL, Rudaz S. Some solutions to obtain very efficient separations in isocratic and gradient modes using small particles size and ultra-high pressure. J Chromatogr A. 2009 Apr 10;1216(15):3232-43. doi: 10.1016/j.chroma.2009.02.032. Epub 2009 Feb 21. PubMed PMID: 19251260.

19: Chen DY, Cao J, Zhu BP. Drug therapy of paroxysmal atrial fibrillation in the elderly over 75 years old. Chin Med Sci J. 2006 Mar;21(1):16-9. PubMed PMID: 16615278.

20: Zamotaev IuN, Kremnev IuA, Podshibiakin SE. [Cardiac glycosides in complex treatment of patients with heart failure and supraventricular arrhythmias]. Klin Med (Mosk). 2005;83(7):59-63. Russian. PubMed PMID: 16117429.